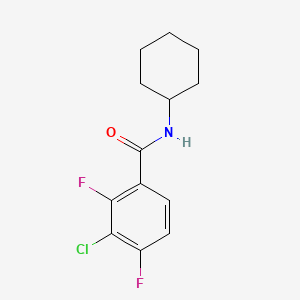![molecular formula C12H9BF2O2 B14779592 (2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly notable for its biphenyl structure, which consists of two benzene rings connected by a single bond, and the presence of two fluorine atoms at the 2 and 4’ positions. The boronic acid functional group is attached to the 4 position of one of the benzene rings. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2,4’-difluorobiphenyl, is brominated to introduce a bromine atom at the 4 position.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid functional group.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Under certain conditions, the boronic acid can be reduced to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biphenyl derivative with a new carbon-carbon bond.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding borane.
Scientific Research Applications
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic acids are being explored for their potential in drug development, particularly as enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Transmetalation: The boronic acid reacts with the palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The aryl or vinyl halide reacts with the palladium-boron complex to form a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar structure but lacks the biphenyl and fluorine substituents.
2,4-Difluorophenylboronic Acid: Similar structure but lacks the biphenyl substituent.
4,4’-Difluorobiphenyl: Similar structure but lacks the boronic acid functional group.
Uniqueness
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and the boronic acid functional group, which makes it highly versatile in organic synthesis. The fluorine atoms enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C12H9BF2O2 |
|---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
[3-fluoro-4-(4-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BF2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H |
InChI Key |
WAGIQBGIMWYOPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


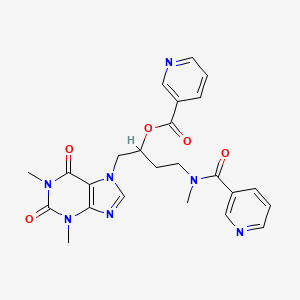
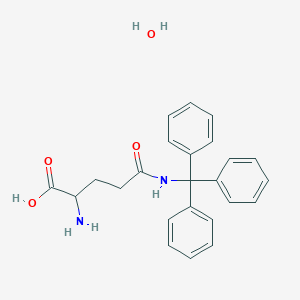
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
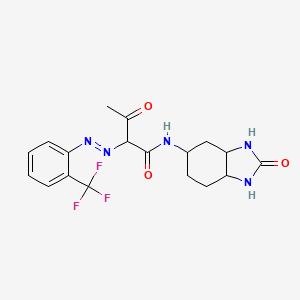
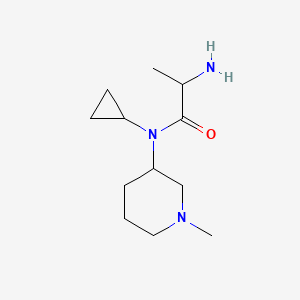
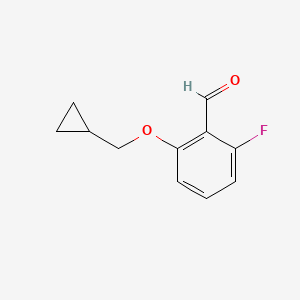
![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)
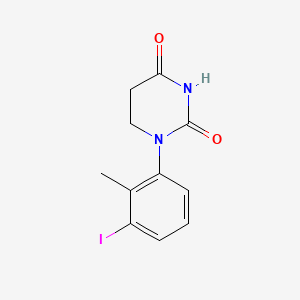

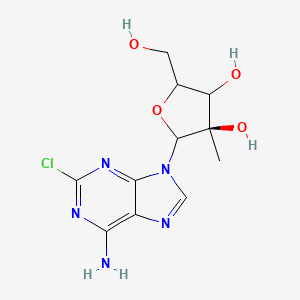
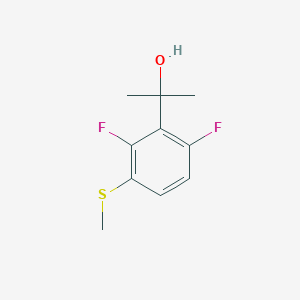

![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
